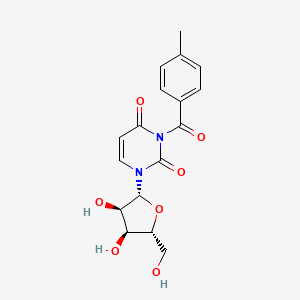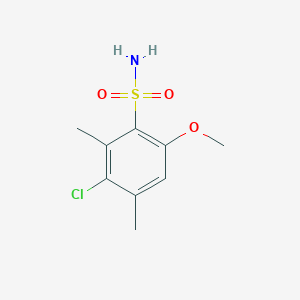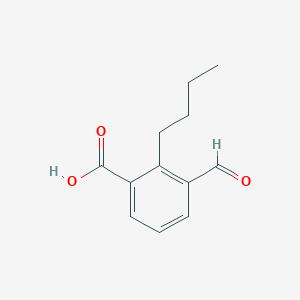
2-Butyl-3-formylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-3-formylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a butyl group at the second position and a formyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
2-Butyl-3-formylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of butylbenzene with a formylating agent such as formyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the oxidation of 2-butyl-3-methylbenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction converts the methyl group to a carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The choice of oxidizing agent and reaction parameters can be optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-Butyl-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The butyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are effective reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-Butyl-3-carboxybenzoic acid.
Reduction: 2-Butyl-3-hydroxymethylbenzoic acid.
Substitution: 2-Butyl-3-halobenzoic acid (e.g., 2-Butyl-3-chlorobenzoic acid).
科学研究应用
2-Butyl-3-formylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic carboxylic acids. It may also serve as a model compound for understanding the metabolism of similar structures in biological systems.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-Butyl-3-formylbenzoic acid depends on the specific context of its use. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The butyl group can influence the compound’s reactivity by providing steric hindrance and electronic effects.
In biological systems, the compound may interact with enzymes that recognize aromatic carboxylic acids, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
2-Butyl-3-formylbenzoic acid can be compared with other aromatic carboxylic acids, such as:
Benzoic acid: Lacks the butyl and formyl groups, making it less sterically hindered and less reactive in certain contexts.
2-Butylbenzoic acid: Lacks the formyl group, reducing its electrophilic reactivity.
3-Formylbenzoic acid: Lacks the butyl group, making it less sterically hindered but more reactive towards nucleophiles.
The presence of both the butyl and formyl groups in this compound makes it unique, providing a balance of steric hindrance and electrophilic reactivity that can be exploited in various chemical and biological applications.
属性
CAS 编号 |
89393-41-9 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
2-butyl-3-formylbenzoic acid |
InChI |
InChI=1S/C12H14O3/c1-2-3-6-10-9(8-13)5-4-7-11(10)12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) |
InChI 键 |
XFFVEDCIXMZEII-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C=CC=C1C(=O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
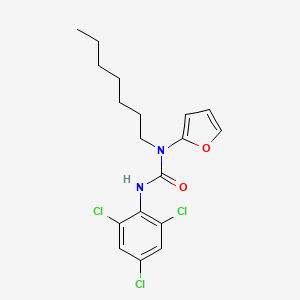


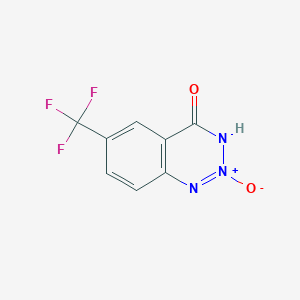
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
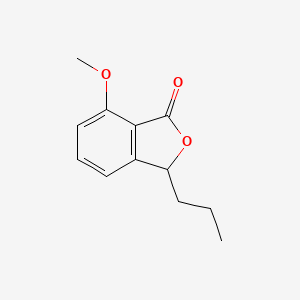
![1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14399091.png)
![(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]](/img/structure/B14399093.png)
